N-(2-Aminoethyl)-1-aziridineethanamine
Overview
Description
N-(2-Aminoethyl)-1-aziridineethanamine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an aziridine ring attached to an ethylamine chain. It is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethanolamine Route: One common method involves the reaction of ethanolamine with epichlorohydrin to form an intermediate, which is then treated with ammonia to yield N-(2-Aminoethyl)-1-aziridineethanamine.
Aziridine Formation: Another method involves the cyclization of N-(2-chloroethyl)ethylenediamine under basic conditions to form the aziridine ring. This reaction can be carried out using sodium hydroxide in an aqueous medium.
Industrial Production Methods: Industrial production often involves the large-scale synthesis of the compound using the ethanolamine route due to its cost-effectiveness and high yield. The process is optimized for continuous production, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Aminoethyl)-1-aziridineethanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form simpler amines using reducing agents like lithium aluminum hydride.
Substitution: Due to the presence of the aziridine ring, it can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized amines and aziridine derivatives.
Reduction: Primary and secondary amines.
Substitution: N-alkylated aziridines.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-1-aziridineethanamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating various functionalized compounds.
Biology: In biological research, it is used to study the interactions of aziridine-containing compounds with biological molecules. It serves as a model compound for understanding the behavior of aziridines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties of the final products.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1-aziridineethanamine involves its interaction with nucleophiles due to the strained aziridine ring. The ring strain makes it highly reactive, allowing it to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
N-(2-Aminoethyl)piperazine: This compound has a similar ethylamine chain but contains a piperazine ring instead of an aziridine ring.
N-(2-Aminoethyl)morpholine: Similar in structure but contains a morpholine ring.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a longer chain and a silane group, used in different applications.
Uniqueness: N-(2-Aminoethyl)-1-aziridineethanamine is unique due to its aziridine ring, which imparts significant ring strain and reactivity. This makes it more reactive compared to its analogs, allowing for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNAQZHMIAKQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177990 | |
Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing these actions from occurring. N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry. | |
Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15643 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23435-23-6 | |
Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15643 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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